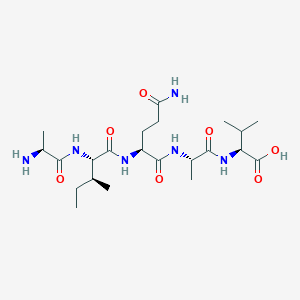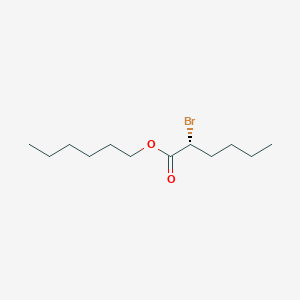![molecular formula C25H24O4 B14220328 Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- CAS No. 588729-10-6](/img/structure/B14220328.png)
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- is a chemical compound that features an anthracene core substituted at the 9-position with a methoxy group linked to a 3,4,5-trimethoxyphenyl moiety
Méthodes De Préparation
The synthesis of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- typically involves the following steps:
Starting Materials: Anthracene and 3,4,5-trimethoxybenzyl alcohol.
Reaction Conditions: The reaction is generally carried out under anhydrous conditions using a suitable base such as potassium carbonate.
Synthetic Route: The 3,4,5-trimethoxybenzyl alcohol is first converted to its corresponding bromide using phosphorus tribromide. This intermediate is then reacted with anthracene in the presence of a base to yield the desired product.
Analyse Des Réactions Chimiques
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 1- and 2-positions, using reagents like bromine or nitric acid.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted anthracenes and their derivatives.
Applications De Recherche Scientifique
Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with proteins and enzymes.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The trimethoxyphenyl group is known to interact with various biological targets, potentially inhibiting or modulating their activity. The anthracene core can also participate in π-π stacking interactions, which are important in molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar compounds to Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- include:
Anthracene, 9-[[(4-methoxyphenyl)methoxy]methyl]-: This compound has a similar structure but with a 4-methoxyphenyl group instead of the 3,4,5-trimethoxyphenyl group.
Anthracene, 9-[[(3,4-dimethoxyphenyl)methoxy]methyl]-: This compound features a 3,4-dimethoxyphenyl group, lacking one methoxy group compared to the original compound.
The uniqueness of Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]- lies in the presence of the 3,4,5-trimethoxyphenyl group, which can enhance its biological activity and interactions with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
588729-10-6 |
|---|---|
Formule moléculaire |
C25H24O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
9-[(3,4,5-trimethoxyphenyl)methoxymethyl]anthracene |
InChI |
InChI=1S/C25H24O4/c1-26-23-12-17(13-24(27-2)25(23)28-3)15-29-16-22-20-10-6-4-8-18(20)14-19-9-5-7-11-21(19)22/h4-14H,15-16H2,1-3H3 |
Clé InChI |
ZOYOOHUVLMDNKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)COCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
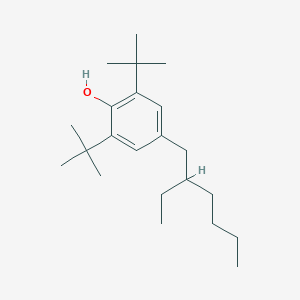
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


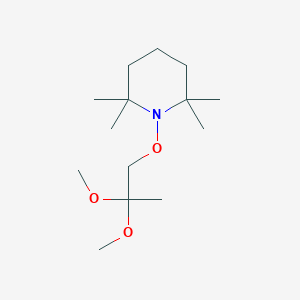
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)

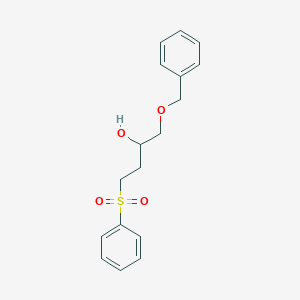

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
